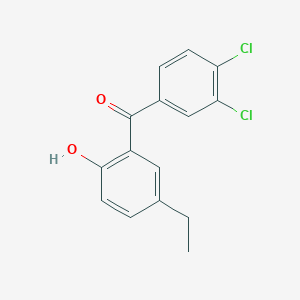
3',4'-Dichloro-5-ethyl-2-hydroxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone is an organic compound with the molecular formula C15H12Cl2O2 and a molecular weight of 295.161 g/mol . It is a derivative of benzophenone, characterized by the presence of two chlorine atoms, an ethyl group, and a hydroxyl group attached to the benzene rings.
Preparation Methods
The synthesis of 3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Chemical Reactions Analysis
3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution .
Scientific Research Applications
3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3’,4’-Dichloro-5-ethyl-2-hydroxybenzophenone can be compared with other benzophenone derivatives such as:
4-Hydroxybenzophenone: Lacks the chlorine atoms and ethyl group, making it less hydrophobic.
2,4-Dichlorobenzophenone: Similar in having chlorine atoms but lacks the hydroxyl and ethyl groups.
5-Ethyl-2-hydroxybenzophenone: Similar in having the ethyl and hydroxyl groups but lacks the chlorine atoms.
Properties
CAS No. |
61466-87-3 |
|---|---|
Molecular Formula |
C15H12Cl2O2 |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-(5-ethyl-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C15H12Cl2O2/c1-2-9-3-6-14(18)11(7-9)15(19)10-4-5-12(16)13(17)8-10/h3-8,18H,2H2,1H3 |
InChI Key |
GEZIUOUTPVCCAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


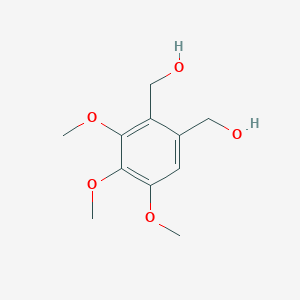
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
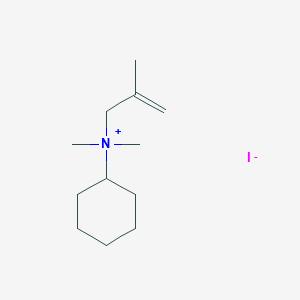
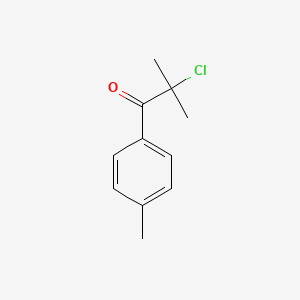
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)




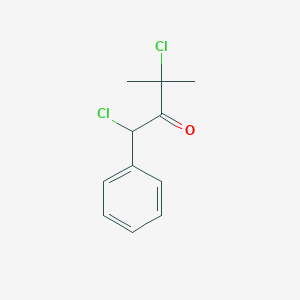

![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
